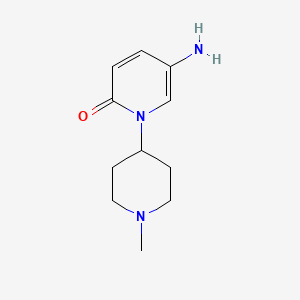
5-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of the piperidine ring can be achieved through nucleophilic substitution reactions. The amino group is then introduced via amination reactions using reagents such as ammonia or amines under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
5-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
5-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 5-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit or activate certain signaling pathways, leading to desired biological effects. The exact mechanism depends on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
5-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one: shares structural similarities with other heterocyclic compounds such as pyridine derivatives and piperidine-containing molecules.
Pyridine Derivatives: Compounds like 2-Aminopyridine and 4-Aminopyridine have similar core structures but differ in the position and nature of substituents.
Piperidine-Containing Molecules: Compounds such as 1-Methylpiperidine and 4-Piperidone share the piperidine moiety but differ in other functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
5-amino-1-(1-methylpiperidin-4-yl)pyridin-2-one |
InChI |
InChI=1S/C11H17N3O/c1-13-6-4-10(5-7-13)14-8-9(12)2-3-11(14)15/h2-3,8,10H,4-7,12H2,1H3 |
InChIキー |
ZFUNYAPRQQMMHV-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)N2C=C(C=CC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


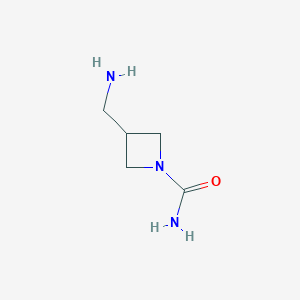
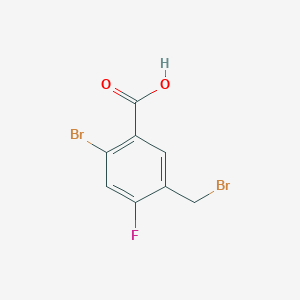
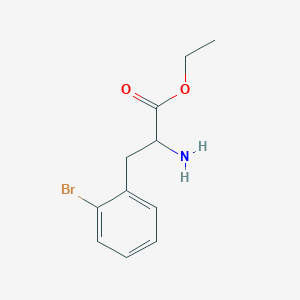
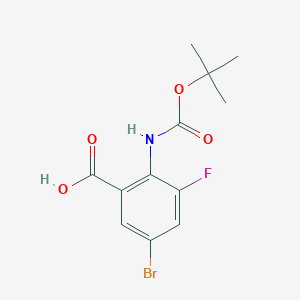
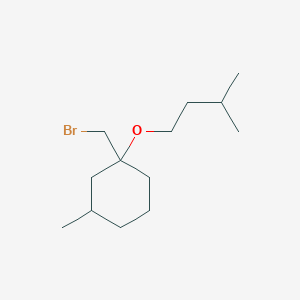
![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13492029.png)
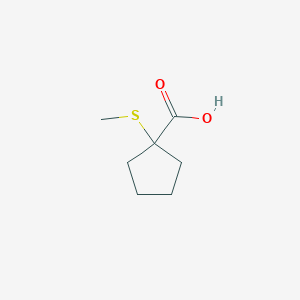

![[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)
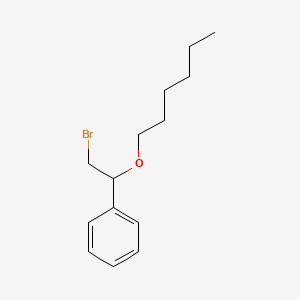
![tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13492052.png)
![tert-Butyl (7-bromobenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B13492060.png)
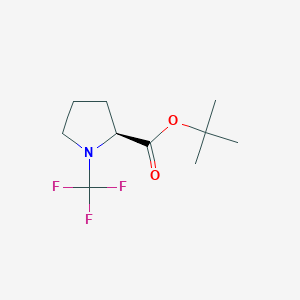
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)
